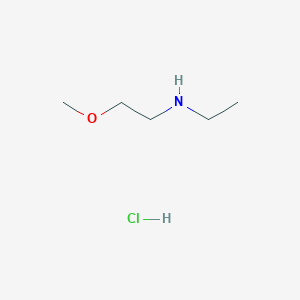

Ethyl(2-methoxyethyl)amine hydrochloride

Description

Ethyl(2-methoxyethyl)amine hydrochloride is a tertiary amine hydrochloride salt characterized by an ethyl group and a 2-methoxyethyl substituent attached to a central nitrogen atom. For example, the synthesis of bis(2-methoxyethyl)amine derivatives involves reacting methoxyethyl groups with amines under controlled conditions . The compound’s structure imparts both hydrophilic (methoxy group) and lipophilic (ethyl group) properties, making it useful in pharmaceutical intermediates and organocatalysis.

Properties

IUPAC Name |

N-ethyl-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-6-4-5-7-2;/h6H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCSUFIUOHCVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2-Methoxyethylamine

- Reactants : 2-Methoxyethylamine and ethyl chloride.

- Base : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize HCl formed and drive the reaction forward.

- Solvent : Often aqueous or organic solvents compatible with amine and alkyl halide.

- Temperature : Reflux conditions typically between 80°C to 110°C.

- Reaction time : Several hours (4–12 h) to ensure complete conversion.

The reaction proceeds via nucleophilic substitution, where the lone pair on the amine nitrogen attacks the ethyl chloride, forming Ethyl(2-methoxyethyl)amine.

Formation of Hydrochloride Salt

- The free base amine product is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

- This step improves product stability, crystallinity, and ease of handling.

- Usually performed by bubbling HCl gas or adding concentrated HCl solution at low temperature (0–25°C).

Industrial Production Methodology

- Continuous Flow Process : 2-Methoxyethylamine and ethyl chloride are continuously fed into a packed bed reactor containing a basic resin or solid base.

- Advantages : Enhanced control over reaction parameters, improved safety, scalability, and consistent product quality.

- Purification : The reaction mixture undergoes downstream purification including solvent extraction, distillation, and crystallization to isolate Ethyl(2-methoxyethyl)amine hydrochloride with high purity (>99%).

Data Table: Key Reaction Parameters for Preparation

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation | 2-Methoxyethylamine + Ethyl chloride + NaOH | 80–110 | 4–12 | 70–85 | >98 | Reflux in aqueous or organic phase |

| Hydrochloride salt formation | Free amine + HCl (gas or solution) | 0–25 | 1–3 | Quantitative | >99 | Crystallization step |

| Benzyl imine intermediate formation | Benzaldehyde + ethanolamine derivative + toluene | 110–115 (reflux) | 16 | — | — | Azeotropic dehydration |

| Methylation and deprotection | Alkaline methylation + acid deprotection | 25–145 | 10–20 | 56–84 | >99.7 | Industrial scale process |

Research Findings and Analysis

- The alkylation reaction is straightforward but requires careful control of stoichiometry and pH to minimize side reactions such as over-alkylation or quaternary ammonium salt formation.

- The hydrochloride salt formation improves product handling and shelf-life.

- The benzyl imine route to 2-methoxyethylamine is advantageous for industrial scale due to:

- Use of inexpensive raw materials (e.g., ethanolamine).

- Mild reaction conditions avoiding high temperature and pressure.

- Reduced environmental footprint with fewer waste byproducts.

- Purification by distillation and crystallization ensures high purity suitable for pharmaceutical and specialty chemical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-methoxyethyl)amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with alkyl halides to form substituted amines.

Oxidation Reactions: It can be oxidized to form corresponding amides or nitriles.

Reduction Reactions: It can be reduced to form primary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Substituted amines.

Oxidation Reactions: Amides or nitriles.

Reduction Reactions: Primary amines.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : Ethyl(2-methoxyethyl)amine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. It participates in substitution reactions with alkyl halides to form substituted amines, which are essential in the production of pharmaceuticals and agrochemicals.

- Reactivity : The compound can undergo oxidation to yield amides or nitriles and reduction to produce primary amines. These transformations are fundamental in organic synthesis and medicinal chemistry.

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

- Modification of Biomolecules : It is employed to modify biomolecules for functional studies, aiding in the understanding of biological processes at the molecular level.

Medicine

- Pharmaceutical Intermediates : this compound is investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential anti-inflammatory and anticancer activities, making it a candidate for drug development.

- Therapeutic Applications : Research has been conducted on its therapeutic properties, including its effects on potassium channels related to various diseases, positioning it as a potential treatment option .

Industry

- Specialty Chemicals Production : The compound is utilized in the development of specialty chemicals and materials. Its ability to act as a reactant in polymerization processes enhances its industrial relevance.

- Gene Delivery Systems : this compound has been explored for use in gene delivery systems, highlighting its potential in biotechnology applications.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The compound facilitated the formation of complex amine structures that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Enzyme Inhibition Research

Research involving this compound focused on its interaction with specific enzymes linked to inflammatory pathways. The findings indicated that modifications using this compound could enhance enzyme inhibition, offering new strategies for anti-inflammatory drug design.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Substitution | Ethyl(2-methoxyethyl)amine + Alkyl Halides | Substituted Amines | Base (e.g., NaOH), Reflux |

| Oxidation | Ethyl(2-methoxyethyl)amine | Amides/Nitriles | Oxidizing Agent (e.g., KMnO4) |

| Reduction | Ethyl(2-methoxyethyl)amine | Primary Amines | Reducing Agent (e.g., LiAlH4) |

Mechanism of Action

The mechanism of action of Ethyl(2-methoxyethyl)amine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound can also participate in nucleophilic substitution reactions, where it donates its lone pair of electrons to form new chemical bonds.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight: this compound (147.63 g/mol) is lighter than 2-diethylaminoethyl chloride hydrochloride (172.10 g/mol) due to fewer carbon atoms and absence of a chlorine atom on the ethyl chain .

- Solubility: Compounds with methoxy groups (e.g., Ethyl(2-methoxyethyl)amine) are generally water-soluble, similar to 2-diethylaminoethyl chloride hydrochloride .

- Thermal Stability: The high melting point of 2-diethylaminoethyl chloride hydrochloride (206–210°C) suggests stronger ionic interactions compared to simpler salts like ethylamine hydrochloride .

Pharmacological and Industrial Relevance

- This compound: Potential intermediate in drug discovery, analogous to oxadiazole-containing compounds (e.g., HF-6227) used in neurological research .

- 2-Diethylaminoethyl Chloride Hydrochloride: Precursor to antimalarials (chloroquine) and anticancer agents (imatinib) .

- (2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine Hydrochloride : Demonstrates the versatility of methoxyethylamines in heterocyclic drug design .

Biological Activity

Ethyl(2-methoxyethyl)amine hydrochloride, a derivative of 2-methoxyethylamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is categorized under Mannich bases, which are known for their pharmacological potential. The compound's structure allows it to interact with various biological targets, leading to a range of therapeutic effects.

2. Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with ethyl halides. A notable method includes the use of benzyl imine intermediates, which enhances yield and purity:

- Preparation Steps :

3.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that compounds derived from 2-methoxyethylamine demonstrate selective activity against various pathogens:

- Antitubercular Activity : Compounds have shown selective antitubercular effects without cytotoxicity against non-cancerous human cell lines .

- Antibacterial Activity : While some derivatives exhibit poor antibacterial activity, specific compounds have demonstrated over 50% growth inhibition against Staphylococcus aureus and Pseudomonas aeruginosa at concentrations around 32 µg/ml .

3.2 Anticancer Properties

Mannich bases, including those related to ethyl(2-methoxyethyl)amine, have been evaluated for their anticancer potential:

- Cytotoxicity Studies : Certain derivatives have shown high cytotoxicity against resistant murine cancer cell lines, suggesting potential as anticancer agents . The mechanism may involve the disruption of essential cellular functions through thiol alkylation or mitochondrial interference.

3.3 Neurological Effects

Preliminary studies indicate that some derivatives may possess antidepressant-like effects, as evidenced by behavioral assays in animal models . The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against diseases like tuberculosis .

- Receptor Interaction : Similar compounds have demonstrated the ability to act as ligands for various receptors, influencing physiological responses such as blood pressure regulation and neurotransmitter release .

5. Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

6. Conclusion

This compound exhibits a promising range of biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is crucial to fully elucidate its mechanisms of action and therapeutic potential. The compound's diverse applications in medicinal chemistry highlight the importance of continued exploration into its biological properties.

Q & A

Q. Data Analysis Framework :

| Variable | Impact on Yield | Mitigation Strategy |

|---|---|---|

| Moisture | Hydrolysis of intermediates | Rigorous drying of solvents |

| Temperature | Side reactions above 60°C | Precise thermal monitoring |

Basic: Which analytical techniques validate the purity of this compound?

Methodological Answer:

- Quantitative ¹H NMR (qNMR) :

- Internal standard: Ethyl paraben (certified reference material).

- Optimal parameters: Relaxation delay ≥5×T₁ (spin-lattice relaxation time) to avoid integration errors .

| Parameter | Value | Purpose |

|---|---|---|

| Relaxation Delay | 30 sec | Ensures complete magnetization recovery |

| Pulse Angle | 90° | Maximizes signal-to-noise ratio |

- HPLC-MS : Reverse-phase C18 column, 0.1% formic acid in mobile phase.

Advanced: What mechanistic insights explain nucleophilic substitution reactivity?

Methodological Answer:

The methoxy group exerts a strong electron-donating effect , enhancing the nucleophilicity of the adjacent amine. Key mechanisms:

Q. Comparative Reactivity :

| Reaction Type | Rate (k, s⁻¹) | Dominant Pathway |

|---|---|---|

| Alkylation | 1.2×10⁻³ | SN2 |

| Acylation | 3.8×10⁻⁴ | Electrophilic attack |

Basic: What safety protocols are essential for laboratory handling?

Methodological Answer:

Q. Emergency Protocols :

| Hazard | Response | Reference |

|---|---|---|

| Spills | Neutralize with NaHCO₃, collect in sealed containers | |

| Fire | CO₂ extinguishers; avoid water (reacts with HCl) |

Advanced: How does the methoxy group influence biological interactions?

Methodological Answer:

The ortho-methoxy configuration reduces serotonin receptor affinity compared to para-analogs, as shown in rat brain studies:

Q. Structural-Activity Relationship (SAR) :

| Position | LogP | Receptor Binding (Ki, nM) |

|---|---|---|

| Ortho | 1.2 | 450 ± 30 |

| Para | 0.9 | 85 ± 5 |

Basic: What are optimal storage conditions for stability?

Methodological Answer:

Q. Degradation Analysis :

| Condition | Degradation Rate (%/year) | Major Degradant |

|---|---|---|

| 25°C, 60% RH | 8.5 | Ethylamine |

| -20°C, dry | 0.3 | None detected |

Advanced: How to mitigate side reactions during derivative synthesis?

Methodological Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during functionalization .

- Catalyst optimization : Palladium(II) acetate reduces cross-coupling byproducts in arylations .

Q. Case Study :

| Derivative | Byproduct (%) | Mitigation Strategy |

|---|---|---|

| N-Acetyl | 15 | Slow acetyl chloride addition |

| Benzylated | 22 | Use of phase-transfer catalysts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.